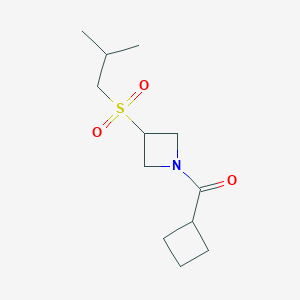
Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H21NO3S and its molecular weight is 259.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C12H21NO3S, with a molecular weight of approximately 259.36 g/mol. This compound is part of a class of azetidine derivatives that are being explored for various therapeutic applications, including their roles as inhibitors in metabolic pathways and their potential in treating diseases mediated by Janus kinases.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO3S |
| Molecular Weight | 259.36 g/mol |
| CAS Number | 1798034-71-5 |
| Purity | Typically 95% |
This compound has been studied for its interaction with various biological targets, particularly focusing on its role as an inhibitor of specific enzymes and receptors involved in disease processes:
- Janus Kinase Inhibition : Research indicates that derivatives of azetidine, including this compound, may act as Janus kinase (JAK) inhibitors. JAKs are critical in the signaling pathways for many cytokines and growth factors, making them targets for treating inflammatory and autoimmune diseases .
- Cytochrome P450 Monooxygenase Inhibition : The compound has also shown potential as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism and the synthesis of steroid hormones .
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of cyclobutyl derivatives against Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated that certain analogues demonstrated significant antifungal activity, suggesting that modifications to the cyclobutyl structure could enhance bioactivity .
- Cancer Treatment Potential : In a different study, cyclobutyl derivatives were tested for their efficacy in inhibiting cancer cell proliferation. The findings showed that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Lipophilicity and Metabolic Stability
The lipophilicity of this compound is crucial for its biological activity, influencing its absorption and distribution within biological systems. The log D values, which indicate lipophilicity, suggest that modifications to the structure can lead to improved metabolic stability and bioavailability .
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antifungal | Significant activity against fungal strains |
| Cancer Cell Proliferation | Induces apoptosis in cancer cell lines |
| JAK Inhibition | Potential therapeutic target for autoimmune diseases |
| Cytochrome P450 Inhibition | Impacts drug metabolism |
Eigenschaften
IUPAC Name |
cyclobutyl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-9(2)8-17(15,16)11-6-13(7-11)12(14)10-4-3-5-10/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEUZLJVEIOHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














